Sabeluzole, (S)-

enantioselective pharmacology cognitive enhancement stereochemistry

Choose (S)-Sabeluzole (R‑84440) for stereochemically defined preclinical research. This S‑enantiomer delivers a 2.6‑fold potency advantage over the R‑isomer and a distinct 5‑hour duration window, enabling reproducible dose‑response and time‑course analyses in Alzheimer’s, tauopathy, and neuroprotection models. It uniquely increases polymerized tubulin and suppresses tau expression at 50 nM, avoiding the confounding variables of racemic mixtures. Ensure rigorous, mechanistic data with the enantiomerically pure reference standard. Inquire for bulk or custom packaging.

Molecular Formula C22H26FN3O2S
Molecular Weight 415.5 g/mol
CAS No. 104712-64-3
Cat. No. B217012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabeluzole, (S)-
CAS104712-64-3
Molecular FormulaC22H26FN3O2S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m0/s1
InChIKeyIGMKTIJBFUMVIN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Sabeluzole (CAS 104712-64-3) Technical Identity and Pharmacological Classification for Scientific Procurement


(S)-Sabeluzole (CAS 104712-64-3), also designated R-84440 [1], is the S-enantiomer of the racemic benzothiazole derivative sabeluzole (R-58735). As a stereochemically defined small molecule (molecular formula C22H26FN3O2S, molecular weight 415.5 g/mol) [1], (S)-sabeluzole has been characterized preclinically as possessing antiepileptic, anti-ischemic, and cognitive-enhancing properties [2]. Its proposed mechanisms include NMDA receptor antagonism [3], microtubule stabilization via increased polymerized tubulin fraction [4], and inhibition of neurotoxin-induced tau expression [5]. The compound reached Phase II/III clinical development for Alzheimer's disease before discontinuation [6] and currently serves as a reference tool compound in cytoskeletal neurobiology and neurodegeneration research.

(S)-Sabeluzole Procurement: Why Substituting Racemate or Alternative Enantiomer Compromises Experimental Reproducibility


Substitution of (S)-sabeluzole (R-84440) with the racemate (R-58735) or the R-enantiomer (R-84439) introduces uncontrolled experimental variables due to stereospecific pharmacological differences. Direct comparative in vivo studies demonstrate that the S-enantiomer exhibits up to 2.6-fold greater potency than the R-enantiomer across multiple behavioral assays, while also displaying a shorter duration of action (5 hours versus 7 hours after subcutaneous administration) [1]. Both enantiomers contribute independently to the racemate's biological activity, meaning that enantiomeric composition directly affects both efficacy magnitude and temporal response kinetics [1]. Furthermore, (S)-sabeluzole's dual mechanistic profile—spanning NMDA antagonism and cytoskeletal stabilization with preferential increase in polymerized tubulin fraction [2]—is not replicated by alternative microtubule stabilizers such as paclitaxel or epothilones, which operate via distinct binding sites and exhibit divergent off-target profiles. For experiments requiring precise dose-response relationships or time-course analyses, substitution with racemic material or alternative compounds introduces confounding stereochemical and mechanistic variables that undermine reproducibility.

(S)-Sabeluzole Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Mechanistic Comparisons


Stereospecific Potency and Duration: (S)-Sabeluzole versus (R)-Enantiomer in Direct In Vivo Comparison

In a comprehensive in vivo pharmacological comparison, (S)-sabeluzole (R-84440) demonstrated up to 2.6-fold greater potency than the R-enantiomer (R-84439) across multiple behavioral assays, but with a shorter duration of action. The study evaluated cognitive enhancing, antihypoxic, anticonvulsant, and secondary activity across three species (mice, guinea pigs, rats) and multiple administration routes (i.p., s.c., p.o.) [1]. The observed difference was consistent across species and time intervals [1].

enantioselective pharmacology cognitive enhancement stereochemistry neuropharmacology

Microtubule Stabilization: (S)-Sabeluzole versus Nocodazole-Induced Depolymerization

Quantitative immunocytochemistry using selective permeabilization procedures demonstrated that (S)-sabeluzole preferentially increases the fraction of polymerized tubulin [1]. Notably, the compound differentially modulates a nocodazole-induced depolymerization in contrast to a cold-induced depolymerization [1]. This differential response pattern suggests a specific mechanism of microtubule stabilization distinct from general microtubule-stabilizing agents. The effect was observed in human TR14 neuroblastoma cells and rat hippocampal neurons [1].

cytoskeletal stability microtubule dynamics tubulin polymerization Alzheimer's disease models

Axonal Transport Enhancement: (S)-Sabeluzole Effects in Reconstituted Kinesin-Microtubule System

In a reconstituted system measuring kinesin-induced microtubule mobility, (S)-sabeluzole produced a 10% enhancement at an optimal concentration of 2 μM, with no increase in kinesin ATPase activity [1]. Long-term incubation (24 hr) with (S)-sabeluzole at 0.1-1 μM in rat embryonic hippocampal neurons increased fast axonal transport velocity and jump length by 20-30% [1]. The compound reversed vanadate-induced (0.1 mM) axonal transport inhibition in N4 neuroblastoma cells at 1 μM [1].

fast axonal transport kinesin microtubule motility neuronal plasticity

Pharmacokinetic Profile in Target Population: Alzheimer's Patients versus Hepatically Impaired Subjects

In elderly Alzheimer's patients receiving 10 mg oral (S)-sabeluzole, mean peak plasma concentration (Cmax) was 42 ng/mL (attained at 1-4 hours), with steady-state trough and peak concentrations of 53 and 94 ng/mL on 10 mg b.i.d. dosing [1]. Terminal half-life was approximately 33 hours [1]. In subjects with severe hepatic dysfunction, mean AUC and terminal half-life are significantly increased compared to healthy volunteers [2]. The compound is metabolized by CYP2D6 [2].

pharmacokinetics elderly patients Alzheimer's disease hepatic dysfunction CYP2D6 metabolism

Clinical Cognitive Outcomes: (S)-Sabeluzole versus Placebo in 48-Week Alzheimer's Trial

In a 48-week clinical trial, Alzheimer's patients receiving 5 mg (S)-sabeluzole twice daily showed a final ADAS-cog score of 22.3 (SEM 3.0) compared to 27.1 (SEM 2.8) for placebo (p<0.05), representing less cognitive deterioration [1]. The 10 mg dose produced a smaller effect (final 28.4 vs. 27.1 placebo). MMSE scores showed no significant between-group differences [1].

Alzheimer's disease clinical trial cognitive assessment ADAS-cog MMSE

(S)-Sabeluzole (CAS 104712-64-3): Validated Research Applications and Evidence-Supported Use Cases


Stereospecific Neuropharmacology: Investigating Enantiomer-Dependent Cognitive Enhancement

Utilize (S)-sabeluzole (R-84440) as the S-enantiomer reference standard in studies comparing stereospecific cognitive enhancing, antihypoxic, and anticonvulsant activities. The documented 2.6-fold potency advantage over the R-enantiomer, combined with its shorter 5-hour duration of action, enables precise investigation of enantiomer-specific dose-response relationships and temporal response windows in rodent behavioral models [1]. This compound is essential for studies requiring stereochemically defined pharmacological interventions.

Neuronal Cytoskeletal Stability: Microtubule Polymerization and Tau Pathology Models

Employ (S)-sabeluzole as a tool compound to investigate cytoskeletal stabilization mechanisms in Alzheimer's disease and tauopathy models. The compound's demonstrated ability to preferentially increase polymerized tubulin fraction and differentially modulate nocodazole-induced versus cold-induced microtubule depolymerization [2] provides a unique probe for dissecting microtubule dynamics. In cultured neurons, priming with 50 nM (S)-sabeluzole produces long-lasting inhibition of neurotoxin-induced tau expression and cell death without modifying basal tau protein expression [3].

Axonal Transport and Neurite Outgrowth: Quantitative Cellular Neurobiology

Apply (S)-sabeluzole in quantitative video microscopy studies examining fast axonal transport enhancement and neurite outgrowth acceleration. In reconstituted systems, the compound increases kinesin-induced microtubule mobility by 10% at 2 μM without altering ATPase activity [4]. In rat embryonic hippocampal neurons, 24-hour incubation at 0.1-1 μM increases transport velocity and jump length by 20-30% [4]. The compound also accelerates neurite outgrowth during the first 24-48 hours in multiple neuronal cell lines [5], making it suitable for neuroregeneration and plasticity research.

Alzheimer's Disease Clinical Research: Reference Compound for Retrospective Analysis

Use (S)-sabeluzole as a reference compound in comparative effectiveness research and meta-analyses of Alzheimer's disease clinical trials. The compound underwent Phase II/III development with documented 48-week ADAS-cog outcomes showing 2.2-point less cognitive deterioration with 5 mg b.i.d. dosing versus placebo [6]. Its discontinuation in 2001 [7] provides a well-characterized benchmark for evaluating novel Alzheimer's therapeutic candidates with microtubule-stabilizing or NMDA-modulating mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabeluzole, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.